molecular formula C25H23NO4S B557274 Fmoc-S-benzyl-L-cysteine CAS No. 53298-33-2

Fmoc-S-benzyl-L-cysteine

Cat. No. B557274
CAS RN: 53298-33-2
M. Wt: 433.5 g/mol
InChI Key: AKXYVGAAQGLAMD-QHCPKHFHSA-N
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Description

Fmoc-S-benzyl-L-cysteine is a derivative of cysteine, an amino acid. It is often used in peptide synthesis . The molecular formula of Fmoc-S-benzyl-L-cysteine is C25H23NO4S and its molecular weight is 433.5 .


Synthesis Analysis

The synthesis of Fmoc-S-benzyl-L-cysteine involves protecting group chemistry for the cysteine thiol group. This has enabled a vast array of peptide and protein chemistry over the last several decades . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

The molecular structure of Fmoc-S-benzyl-L-cysteine consists of a benzyl group attached to the sulfur atom of cysteine, and a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom of the amino group .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-S-benzyl-L-cysteine has a molecular weight of 434.51. It is chemically pure at 98% . It is stable under normal conditions .

Scientific Research Applications

  • Fmoc-S-benzyl-L-cysteine serves as an important intermediate in the synthesis of glycopeptides and their derivatives, which are significant in biomedical research and pharmaceutical development due to their chemical and enzymatic stability (Zhao, 2001).

  • It is used in the solid-phase synthesis of peptides, specifically in the context of protecting the thiol function of cysteine. However, its compatibility varies with different synthesis strategies, highlighting the importance of selecting appropriate protective groups (Albericio et al., 2009).

  • The compound is integral in addressing challenges in the Fmoc-based solid-phase synthesis of C-terminal cysteine-containing peptides, which often encounter side reactions due to the acidity of cysteine esters. Innovative strategies involving Fmoc-S-benzyl-L-cysteine have been developed to overcome these issues (Lelièvre et al., 2016).

  • It plays a role in the biomimetic stereoselective formation of complex biochemical structures like methyllanthionine, demonstrating its utility in synthesizing biologically relevant compounds (Zhou & van der Donk, 2002).

  • Fmoc-S-benzyl-L-cysteine is used in the synthesis of chemokines, such as chemokine CCL27, by facilitating the preparation of aryl thioesters of peptide segments (Hojo et al., 2008).

  • Its applications extend to the synthesis of protected phosphoamino acids, which are critical in the development of various therapeutic compounds, such as those investigated for systemic lupus erythematosus (Petrillo et al., 2012).

  • It is also utilized in the development of functional materials, including cell cultivation and drug delivery systems, due to its self-assembly features and the inherent properties of the Fmoc group (Tao et al., 2016).

Safety And Hazards

When handling Fmoc-S-benzyl-L-cysteine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis is very widespread. Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin . The future of Fmoc-S-benzyl-L-cysteine lies in its potential applications in peptide synthesis and protein science .

properties

IUPAC Name

(2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXYVGAAQGLAMD-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471889
Record name Fmoc-S-benzyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-S-benzyl-L-cysteine

CAS RN

53298-33-2
Record name Fmoc-S-benzyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EL Belsito, R De Marco, ML Di Gioia, A Liguori, F Perri… - 2010 - Wiley Online Library
An efficient one‐pot preparation of N‐ethyl‐N‐4‐nitrophenylsulfonyl (nosyl) amino acid methyl esters was accomplished by a simple N‐ethylation reaction by using triethyloxonium …

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